molecular formula C11H16N2O3 B1317960 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid CAS No. 893750-05-5

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid

Cat. No.: B1317960
CAS No.: 893750-05-5
M. Wt: 224.26 g/mol
InChI Key: OCTCTEVMLMPUQO-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a compound with the molecular formula C12H18N2O3 . It is a solid substance with a molecular weight of 238.29 . The IUPAC name for this compound is 5-methyl-4-[(4-methyl-1-piperidinyl)methyl]-3-isoxazolecarboxylic acid .


Molecular Structure Analysis

The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . An intramolecular C-H⋯O interaction is present . In the crystal, strong intermolecular O-H⋯N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C-H⋯O hydrogen bonds between the chains which help to stabilize the crystal packing .


Chemical Reactions Analysis

Isoxazole rings, such as the one in this compound, tend to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 238.29 . The InChI Code for this compound is 1S/C12H18N2O3/c1-8-3-5-14 (6-4-8)7-10-9 (2)17-13-11 (10)12 (15)16/h8H,3-7H2,1-2H3, (H,15,16) .

Scientific Research Applications

Synthesis and Characterization

  • Novel Heterocyclic Amino Acids : 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid derivatives have been synthesized and characterized as part of a series of novel heterocyclic amino acids. These compounds serve as achiral and chiral building blocks in chemical synthesis (Matulevičiūtė et al., 2021).

Chemical and Biological Activity

  • Cancer Treatment : This compound, as part of a larger structure, has shown potential in inhibiting Aurora A, suggesting its usefulness in treating cancer (ヘンリー,ジェームズ, 2006).
  • Radioimmunological Assay : It has been used in the radioimmunological assay of glisoxepide, an antidiabetic drug. The structure's isoxazole and benzene ring are essential for good binding in this application (Nieuweboer et al., 1976).
  • GABA Uptake Inhibition : Isoxazoles related to this compound have been tested as inhibitors of GABA uptake and GABA-metabolizing enzymes in rat brain slices, indicating potential neurological applications (Krogsgaard‐Larsen & Johnston, 1975).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Properties : The compound has been investigated for its spectroscopic properties using techniques like FT-IR, NMR, UV, and quantum chemical methods, contributing to its characterization in material science (Devi et al., 2020).

Synthesis of Functionalized Derivatives

  • Functionalized 3-(Pyridin-3-yl)isoxazoles Synthesis : It has been used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, illustrating its versatility in organic synthesis (Ruano et al., 2005).

Future Directions

The development of eco-friendly synthetic strategies for isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, is a significant area of research . These strategies aim to overcome the drawbacks associated with traditional metal-catalyzed reactions .

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTCTEVMLMPUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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